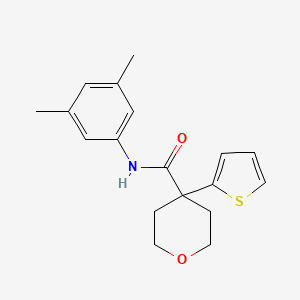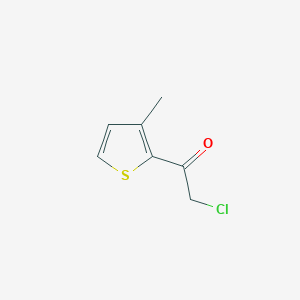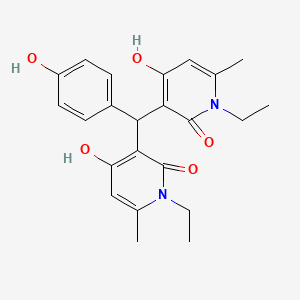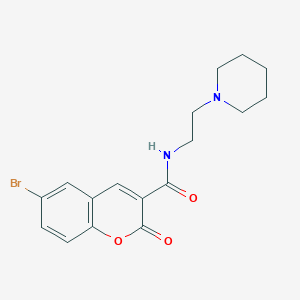![molecular formula C23H23N3O6S2 B2628623 N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE CAS No. 1032188-94-5](/img/structure/B2628623.png)
N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan-2-carboxamide and thiophene-2-carbonyl derivatives. These intermediates are then subjected to sulfonylation and piperazine coupling reactions under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMGAKUZJVNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)
![diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate](/img/structure/B2628542.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)
![7-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2628545.png)


![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)
amine](/img/structure/B2628551.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)

![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)


